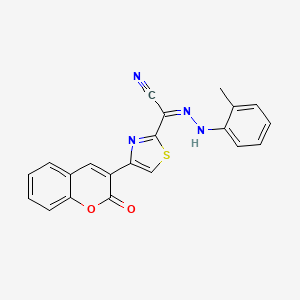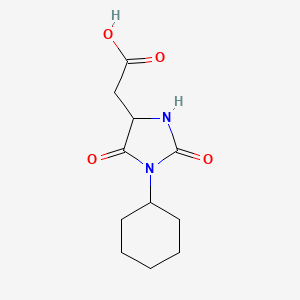
4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, also known as EM-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EM-1 belongs to the class of piperidine carboxamides and has been studied for its ability to modulate certain biochemical and physiological processes in the body.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-((2-Ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is involved in complex chemical synthesis processes, demonstrating the compound's utility in creating diverse molecular architectures. For instance, its structural motif is reminiscent of components used in the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which have shown significant antimycobacterial activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017)(Lv et al., 2017). This highlights the compound's potential as a building block in medicinal chemistry for developing new therapeutic agents.
Antimicrobial and Antiprotozoal Activities
The structural framework of 4-((2-Ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is related to that of compounds explored for antimicrobial properties. Research involving similar structures has shown that certain derivatives possess good activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Fandaklı et al., 2012)(Fandaklı et al., 2012). Additionally, analogues with imidazole and piperidine components have demonstrated significant antiprotozoal activity, highlighting their potential in treating protozoal infections (Ismail et al., 2004)(Ismail et al., 2004).
Molecular Hybridization and GyrB Inhibition
The compound's framework supports the design of molecular hybrids, as seen in the synthesis of thiazole-aminopiperidine hybrids that target the GyrB subunit of Mycobacterium tuberculosis DNA gyrase. Such hybrids have shown inhibition of the GyrB ATPase activity and promising antituberculosis activity, underscoring the compound's relevance in addressing bacterial resistance (Jeankumar et al., 2013)(Jeankumar et al., 2013).
Ligand Development for Diagnostic and Therapeutic Applications
Compounds bearing resemblance to 4-((2-Ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide have been utilized in developing ligands for diagnostic and therapeutic purposes. For example, mixed ligand tricarbonyl complexes involving imidazole and related structures have been synthesized for potential use in radiolabeling and imaging applications, demonstrating the compound's utility in bioconjugation and radiopharmaceutical development (Mundwiler et al., 2004)(Mundwiler et al., 2004).
Propiedades
IUPAC Name |
4-[(2-ethylimidazol-1-yl)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-18-20-10-13-23(18)14-15-8-11-22(12-9-15)19(24)21-16-6-4-5-7-17(16)25-2/h4-7,10,13,15H,3,8-9,11-12,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFOYUCHKBNRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2591029.png)



![N-(3-chloro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2591037.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2591039.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2591045.png)


